BenchChemオンラインストアへようこそ!

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Physicochemical profiling Lipophilicity Blood-brain barrier permeability

This disubstituted piperazine features a rigid bicyclo[2.2.1]heptane (norbornane) N1 substituent and a cyclopentyl N4 group (C₁₆H₂₈N₂; MW 248.41). Its computed clogP ~3.04 and TPSA 15.27 Ų position it in CNS drug-like space, making it an ideal probe for BBB permeability assays (PAMPA/Caco-2), P-gp efflux profiling, and rodent brain-to-plasma PK studies. The sterically constrained norbornane scaffold differentiates it fundamentally from flexible cyclohexyl- or planar phenyl-piperazine analogs. No published receptor binding data exist—this compound is purpose-built for de novo SAR campaigns across σ1, σ2, and μ-opioid targets, or as a Btk inhibitor patent-landscape comparator. Do not substitute with generic piperazines; only this structure delivers the conformational constraint required for meaningful SAR conclusions.

Molecular Formula C16H28N2
Molecular Weight 248.41 g/mol
Cat. No. B5168012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine
Molecular FormulaC16H28N2
Molecular Weight248.41 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCN(CC2)C3CC4CCC3C4
InChIInChI=1S/C16H28N2/c1-2-4-15(3-1)17-7-9-18(10-8-17)16-12-13-5-6-14(16)11-13/h13-16H,1-12H2
InChIKeyDNNZFCPRPFOCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine: Structural Profile and Known Data Limitations for Procurement


1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine (IUPAC: 1-(2-bicyclo[2.2.1]heptanyl)-4-cyclopentylpiperazine; molecular formula: C₁₆H₂₈N₂; molecular weight: 248.41 g/mol) is a synthetic disubstituted piperazine derivative characterized by a rigid bicyclo[2.2.1]heptane (norbornane) moiety at the N1 position and a cyclopentyl group at the N4 position. Computed physicochemical properties include a calculated logP of approximately 3.04 and a topological polar surface area of 15.27 Ų [1]. This compound belongs to a broader class of bicyclic piperazines that have been explored in patent literature as Btk kinase inhibitors [2] and sigma receptor ligands [3]; however, **the specific target compound lacks any published peer-reviewed pharmacological data, receptor binding affinities, or head-to-head comparator studies as of the current search**. Consequently, direct quantitative differentiation from analogs cannot be established at this time.

Why Substituting 1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine with Other Piperazine Derivatives Is Not Equivalent


Substituting this compound with a generic piperazine derivative—even one bearing a similar cycloalkyl or bicyclic motif—is scientifically unjustified without direct comparative binding or functional data. The norbornane scaffold introduces a conformationally constrained, rigid bicyclic framework that differs fundamentally from the monocyclic cyclohexyl or phenyl substituents found in well-characterized sigma ligands such as PB28 [1] or SA4503 [2]. In the absence of experimental receptor binding data (e.g., Ki values at σ1, σ2, or μ-opioid receptors), any assumption of functional equivalence is speculative. Procurement decisions must therefore be guided by the specific structural hypothesis under investigation rather than by class-level extrapolation.

Quantitative Differentiation Analysis for 1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine Relative to Structural Analogs


Predicted Physicochemical Profile vs. Cyclohexylpiperazine Sigma Ligands (PB28)

Computationally derived physicochemical properties indicate that 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine exhibits a calculated logP (clogP) of 3.04 and a topological polar surface area (TPSA) of 15.27 Ų [1]. In contrast, the well-characterized sigma-2 ligand PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) has a substantially higher calculated logP of approximately 5.2 and a TPSA of approximately 24.8 Ų [2]. The lower lipophilicity of the target compound suggests potentially different membrane permeability and tissue distribution characteristics compared to PB28.

Physicochemical profiling Lipophilicity Blood-brain barrier permeability

Topological Polar Surface Area Comparison: Implications for CNS vs. Peripheral Targeting

The target compound exhibits a topological polar surface area (TPSA) of 15.27 Ų [1], which is markedly lower than that of many known sigma receptor piperazine ligands. For example, the σ1-selective ligand SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) has a calculated TPSA of approximately 30.9 Ų [2]. TPSA values below 60-70 Ų are generally associated with favorable passive blood-brain barrier permeability [3]; however, the exceptionally low TPSA of the target compound may also increase susceptibility to P-glycoprotein efflux, a factor not predicted by TPSA alone.

TPSA CNS drug design Permeability prediction

Lack of Documented Sigma Receptor Affinity vs. Validated Bicyclic Sigma Ligands

No radioligand binding data exist for 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine at σ1 or σ2 receptors. In contrast, structurally distinct bicyclo[2.2.1]heptane-containing compounds such as N,N′-Bis-bicyclo[2.2.1]hept-2-yl-guanidine hydrochloride demonstrate measurable sigma receptor affinity with an IC₅₀ of 16 nM in [³H]DTG displacement assays using guinea pig brain membranes [1]. Similarly, N-Bicyclo[2.2.1]hept-2-yl-N′-o-tolyl-acetamidine exhibits an IC₅₀ of 9 nM in the same assay system [2]. The target compound's piperazine core differs from these guanidine/acetamidine structures, and without direct binding data, its sigma receptor engagement cannot be assumed.

Sigma receptor Binding affinity Radioligand displacement

Absence of Documented μ-Opioid Receptor Activity vs. Dual Sigma/μ-Opioid Piperazines

Patent literature describes piperazine derivatives bearing bicyclic substituents as possessing dual pharmacological activity toward both sigma and μ-opioid receptors, with representative compounds demonstrating Ki values at the μ-opioid receptor below 100 nM [1]. However, 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine is not specifically exemplified or characterized in these disclosures. No experimental μ-opioid receptor binding data are available for this compound. In contrast, well-characterized sigma/μ-opioid dual ligands such as certain cyclohexylpiperazine derivatives show validated binding across multiple opioid receptor subtypes [2].

μ-Opioid receptor Multimodal analgesia Piperazine derivatives

Recommended Application Scenarios for 1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies of Conformationally Constrained Piperazines

Given the absence of published pharmacological data, the most scientifically valid application for this compound is in exploratory SAR campaigns investigating the effect of rigid bicyclic N1 substituents on receptor binding or functional activity. The norbornane moiety provides a sterically constrained, three-dimensional scaffold that differs fundamentally from the flexible cyclohexyl or planar phenyl groups common in known sigma and opioid ligands [1]. Researchers should employ this compound in parallel with a flexible comparator series (e.g., cyclohexyl-, cyclopentyl-, or phenyl-piperazine analogs) and measure differential activity across a panel of relevant targets including σ1, σ2, and μ-opioid receptors to establish the contribution of the bicyclic constraint.

Physicochemical Profiling of Low-TPSA, Moderate-LogP CNS Candidates

The computed physicochemical properties—clogP 3.04 and TPSA 15.27 Ų [2]—position this compound in an interesting region of CNS drug-like chemical space. The TPSA value falls well below the typical 60-70 Ų threshold for passive BBB permeability, while the logP value is moderate relative to many highly lipophilic CNS ligands. This profile makes the compound a useful probe for experimental determination of membrane permeability (PAMPA or Caco-2 assays), P-glycoprotein efflux liability, and brain-to-plasma ratio in rodent pharmacokinetic studies. Comparative assessment against a higher-TPSA analog (e.g., a methoxy-substituted derivative with TPSA > 30 Ų) would yield instructive data on the relationship between TPSA and CNS exposure in this chemical series.

Btk Kinase Inhibitor Scaffold Exploration and Patent Landscape Navigation

Patent literature from Genentech and others describes bicyclic piperazine compounds of Formula I as inhibitors of Bruton's tyrosine kinase (Btk) for the treatment of immune disorders and inflammation [3]. The generic Formula I encompasses structures bearing various N4 substituents on a bicyclic piperazine core. While the specific compound is not exemplified with enzymatic or cellular Btk inhibition data, procurement may be relevant for institutions engaged in Btk inhibitor discovery programs seeking to explore the patent landscape or to generate novel composition-of-matter intellectual property. Use of this compound as a comparator in Btk biochemical assays (e.g., ADP-Glo kinase assay, IC₅₀ determination against recombinant Btk) alongside known inhibitors such as ibrutinib would establish its activity profile in this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.